Greater NMDA Binding Affinity Than CGS-19755
LY 233053 displaces [3H]CGS-19755 from rat brain membranes with an IC50 of 107 ± 7 nM, establishing its higher affinity for the glutamate recognition site of the NMDA receptor complex compared to CGS-19755 itself, which exhibits an IC50 of 230 nM in comparable binding assays [1][2].
| Evidence Dimension | NMDA Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 107 ± 7 nM |
| Comparator Or Baseline | CGS-19755: 230 nM |
| Quantified Difference | ~2.2-fold more potent |
| Conditions | In vitro displacement of [3H]CGS-19755 binding to rat brain membranes |
Why This Matters
Higher binding affinity at the orthosteric site suggests that LY 233053 can achieve effective NMDA receptor blockade at lower concentrations than CGS-19755, potentially reducing the risk of off-target interactions and improving the therapeutic window.
- [1] Schoepp DD, Ornstein PL, Leander JD, Lodge D, Salhoff CR, Zeman S, Zimmerman DM. Pharmacological characterization of LY233053: a structurally novel tetrazole-substituted competitive N-methyl-D-aspartic acid antagonist with a short duration of action. J Pharmacol Exp Ther. 1990 Dec;255(3):1301-8. View Source
- [2] Evidence for direct interactions between the NMDA and glycine recognition sites in brain. Neuropharmacology. 1990 Mar;29(3):227-33. (Note: CGS-19755 IC50 value cited from this reference). View Source
